molecular formula C18H19FN4O2 B6491905 3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-propylpropanamide CAS No. 1326877-03-5

3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-propylpropanamide

Cat. No.: B6491905
CAS No.: 1326877-03-5
M. Wt: 342.4 g/mol
InChI Key: FZXHEUXLGKVCOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-propylpropanamide features a pyrazolo[1,5-a]pyrazin-4-one core substituted at position 2 with a 4-fluorophenyl group and at position 5 with a propanamide chain bearing an N-propyl moiety. Its molecular formula is C₁₈H₂₀FN₅O₂ (calculated molecular weight: 365.39 g/mol).

Properties

IUPAC Name

3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-propylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2/c1-2-8-20-17(24)7-9-22-10-11-23-16(18(22)25)12-15(21-23)13-3-5-14(19)6-4-13/h3-6,10-12H,2,7-9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXHEUXLGKVCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCN1C=CN2C(=CC(=N2)C3=CC=C(C=C3)F)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in core heterocycles, substituents, or terminal functional groups, leading to variations in physicochemical properties and biological activities. Below is a detailed comparison:

Structural Analogues with Pyrazolo[1,5-a]pyrazin-4-one Core

Compound Name Molecular Formula Substituents (Position 2) Terminal Group (Position 5) Key Properties/Activities Reference
3-[2-(4-Fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanoic acid C₁₅H₁₂FN₃O₃ 4-Fluorophenyl Propanoic acid Higher hydrophilicity; potential prodrug
2-[2-(4-Fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N'-hydroxyethanimidamide C₁₄H₁₃FN₆O₂ 4-Fluorophenyl Hydroxyethanimidamide Discontinued (safety/efficacy concerns)
3-Fluoro-N-{2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]ethyl}benzamide C₂₃H₂₀FN₅O₃ 4-Methoxyphenyl 3-Fluorobenzamide Screening compound; unknown activity

Key Observations:

  • Terminal Group Impact: The target compound’s N-propylpropanamide group balances lipophilicity and solubility compared to the more hydrophilic propanoic acid derivative . The hydroxyethanimidamide analogue (discontinued) may have had poor pharmacokinetics .

Analogues with Pyrazolo[1,5-a]pyrimidin-7-amine Core

Compound Name Molecular Formula Substituents (Position 3/5) Terminal Group (Position 7) Anti-Mycobacterial Activity (MIC, µg/mL) Reference
3,5-Bis(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (32) C₂₄H₁₈F₂N₆ 4-Fluorophenyl (3,5) Pyridin-2-ylmethylamine 0.78–1.56
3-(4-Fluorophenyl)-5-(p-tolyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (33) C₂₅H₂₁FN₆ 4-Fluorophenyl (3), p-tolyl (5) Pyridin-2-ylmethylamine 0.39–0.78

Key Observations:

  • Core Heterocycle : Pyrazolo[1,5-a]pyrimidin-7-amine derivatives (e.g., 32, 33) exhibit potent anti-mycobacterial activity, suggesting the pyrimidine core enhances target binding compared to pyrazolo[1,5-a]pyrazin-4-one .
  • Substituent Influence : Electron-withdrawing (e.g., 4-fluoro) or donating (e.g., p-tolyl) groups modulate activity. The target compound’s amide chain may limit similar efficacy unless optimized for specific targets.

Analogues with Pyrazolo[3,4-d]pyrimidin-4-one Core

Compound Name Molecular Formula Substituents (Position 1) Terminal Group (Position 5) Notes Reference
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide C₂₁H₁₇FN₆O₃ 4-Fluorophenyl N-(3-methoxyphenyl)acetamide Unknown activity; structural variance

Key Observations:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.